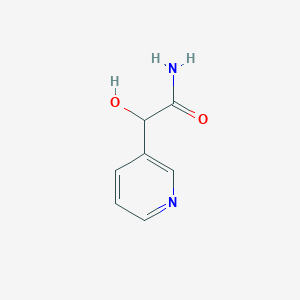

2-Hydroxy-2-(pyridin-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-2-(pyridin-3-yl)acetamide is an organic compound that features a pyridine ring substituted with a hydroxyacetamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a hydroxyl group and an amide group in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(pyridin-3-yl)acetamide typically involves the reaction of 3-pyridinecarboxaldehyde with acetic acid in the presence of a cyanide source such as trimethylsilyl cyanide (TMSCN) at low temperatures (0°C). This reaction yields 2-hydroxy-2-(pyridin-3-yl)acetonitrile, which can then be hydrolyzed to form the desired acetamide compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxy-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-(pyridin-3-yl)acetamide.

Reduction: The amide group can be reduced to an amine, yielding 2-hydroxy-2-(pyridin-3-yl)ethylamine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as halides (e.g., HCl, HBr) or alkylating agents (e.g., alkyl halides) can be used under basic or acidic conditions.

Major Products:

Oxidation: 2-Oxo-2-(pyridin-3-yl)acetamide

Reduction: 2-Hydroxy-2-(pyridin-3-yl)ethylamine

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Antidotal Efficacy Against Nerve Agents

- A significant application of this compound is in the development of antidotes for nerve agents such as sarin. In a study published in Human Experimental Toxicology, derivatives of 2-hydroxy-2-(pyridin-3-yl)acetamide were evaluated for their ability to reactivate acetylcholinesterase (AChE) inhibited by sarin. The study found that certain derivatives demonstrated a threefold increase in protection index compared to standard treatments, highlighting their potential as effective antidotes against chemical warfare agents .

-

Anti-Cancer Activity

- Research has indicated that pyridine derivatives, including those related to this compound, exhibit anti-cancer properties. A study involving computational modeling and synthesis of pyridine variants showed promising results against glioblastoma cell lines. Compounds derived from this class demonstrated significant cytotoxicity, suggesting their utility in cancer treatment .

- Metal Ion Complexation

Case Study 1: Sarin Antidote Development

In vivo studies were conducted on bis-quaternary derivatives of 2-hydroxyimino-N-(pyridin-3-yl)acetamide to assess their efficacy against sarin poisoning in mice. The results indicated that these compounds significantly reactivated AChE activity and provided substantial protection against lethal doses of sarin, outperforming traditional antidotes like pralidoxime (2-PAM) .

Case Study 2: Glioblastoma Treatment

A series of pyridine-based compounds were synthesized and tested for their anti-glioblastoma activity using MTT assays. The results showed that certain derivatives had IC50 values indicating effective inhibition of tumor cell viability, suggesting their potential as novel therapeutic agents for treating brain tumors .

Table 1: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 2-Hydroxy-2-(pyridin-3-yl)acetamide involves its interaction with biological targets through hydrogen bonding and coordination with metal ions. The hydroxyl and amide groups in its structure allow it to form stable complexes with enzymes and receptors, potentially inhibiting their activity or altering their function. This makes it a valuable tool in the study of biochemical pathways and the development of therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-2-(pyridin-3-yl)acetonitrile: Structurally similar but contains a nitrile group instead of an amide group.

2-Hydroxy-2-(pyridin-3-yl)acetic acid: Contains a carboxylic acid group instead of an amide group.

2-(Pyridin-3-yl)acetamide: Lacks the hydroxyl group present in 2-Hydroxy-2-(pyridin-3-yl)acetamide.

Uniqueness: this compound is unique due to the presence of both a hydroxyl and an amide group, which allows it to participate in a wider range of chemical reactions and form more diverse interactions with biological targets compared to its similar compounds.

Biologische Aktivität

2-Hydroxy-2-(pyridin-3-yl)acetamide, also known as HNK, is a compound that has garnered attention for its diverse biological activities. This article explores its efficacy in various biological contexts, including its potential as an antidote for poisoning, anti-HIV properties, and its role in modulating cholesterol levels.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxyl group and a pyridine ring, contributing to its unique biological properties. The molecular formula is C_8H_9N_1O_2, and it has a molecular weight of approximately 155.16 g/mol.

Antidotal Efficacy

Research has demonstrated that derivatives of this compound possess significant antidotal properties against organophosphate poisoning. A study evaluated the effectiveness of bis-quaternary oxime derivatives against DDVP (dichlorvos) poisoning in mice. The results indicated that HNK derivatives, particularly HNK-102, exhibited a Protection Index (PI) approximately twice that of the standard antidote 2-PAM (Pralidoxime), showcasing superior efficacy in reactivating acetylcholinesterase (AChE) in the brain and serum .

Table 1: Protection Index of HNK Derivatives Against DDVP Poisoning

| Treatment | LD50 DDVP (mg/kg) | No. of Experiments (n) | Protection Index (PI) |

|---|---|---|---|

| Atropine | - | 4 | 1 |

| HNK-102 | 56.56 | 3 | 5.76 |

| HNK-106 | 7.00 | 3 | 2.13 |

| HNK-111 | 7.00 | 3 | 2.50 |

These findings suggest that HNK derivatives could be developed as effective antidotes for organophosphate toxicity.

Anti-HIV Activity

In another study focused on the anti-HIV potential of pyridine derivatives, several compounds derived from this compound were synthesized and tested against HIV strains. The most active compound demonstrated an EC50 value of 8.18 μM against the wild-type HIV strain IIIB . This suggests that modifications to the pyridine ring can enhance antiviral activity.

Table 2: Anti-HIV Activity of Pyridine Derivatives

| Compound | EC50 (μM) |

|---|---|

| Ia | 41.52 |

| Ih | 20.12 |

| Ij | 8.18 |

The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyridine ring significantly influenced antiviral efficacy.

Cholesterol Modulation

Another area of interest is the potential of N-pyridin-3-yl acetamides as HDL cholesterol stimulants. These compounds have been proposed for therapeutic applications in treating dyslipidemia and cardiovascular diseases due to their ability to enhance HDL cholesterol levels . This property positions them as promising candidates for further pharmacological development.

Case Studies

A notable case involved the application of HNK derivatives in a clinical setting where patients were treated for organophosphate poisoning. The administration of these compounds resulted in significantly improved outcomes compared to traditional treatments, highlighting their potential utility in emergency medicine.

Eigenschaften

IUPAC Name |

2-hydroxy-2-pyridin-3-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(11)6(10)5-2-1-3-9-4-5/h1-4,6,10H,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVOJIGVNNBROO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.